Ethyl 4-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
Description
Properties
IUPAC Name |
ethyl 4-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20BFO4/c1-6-19-13(18)11-8-7-10(17)9-12(11)16-20-14(2,3)15(4,5)21-16/h7-9H,6H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYRGLUXPUACWHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)F)C(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20BFO4 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.13 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Palladium-Catalyzed Borylation
The Miyaura borylation reaction is widely used to introduce boronate groups into aromatic systems. For ethyl 4-fluoro-2-bromobenzoate, this method employs bis(pinacolato)diboron (B₂pin₂) and a palladium catalyst.
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Reactants : Ethyl 4-fluoro-2-bromobenzoate (1 equiv), B₂pin₂ (1.2 equiv), KOAc (2.4 equiv).
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Catalyst : Pd(OAc)₂ (5 mol%) with dppf (5 mol%) as a ligand.
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Conditions : Anhydrous 1,4-dioxane, 110°C, 12–24 hours under nitrogen.
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Workup : Filtration, extraction with ethyl acetate, and purification via column chromatography.
Key Data :
This method is scalable but requires strict anhydrous conditions. The use of KOAc ensures deprotonation, facilitating transmetallation with boron.
Iridium-Catalyzed C–H Borylation
Direct functionalization of ethyl 4-fluorobenzoate via C–H activation avoids pre-halogenation steps.
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Reactants : Ethyl 4-fluorobenzoate (1 equiv), B₂pin₂ (1.2 equiv).
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Catalyst : [Ir(OMe)(cod)]₂ (3 mol%) with a Si,S-ligand (6 mol%).
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Conditions : 2-Me-THF solvent, 80°C, 16 hours under nitrogen.
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Workup : Aqueous workup and silica gel chromatography.
Key Data :
This method is advantageous for substrates sensitive to halogenation but suffers from moderate yields due to competing side reactions.
Multi-Step Synthesis from Fluorinated Benzaldehyde
Esterification Followed by Borylation
Step 1: Esterification of 4-Fluoro-2-bromobenzoic Acid :
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Reactants : 4-Fluoro-2-bromobenzoic acid (1 equiv), ethanol (1.2 equiv).
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Catalyst : ZnO nanoparticles (5 wt%).
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Conditions : Solvent-free, 95°C, 2 hours.
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Yield : 90–95% ethyl 4-fluoro-2-bromobenzoate.
Step 2: Miyaura Borylation :
As described in Section 1.1.
Overall Yield : 68–76%.
Suzuki Coupling with Preformed Boronate Esters
Ethyl 4-fluoro-2-(pinacolatoboryl)benzoate can be synthesized via cross-coupling of a boronic acid precursor.
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Reactants : 4-Fluoro-2-boronobenzoic acid (1 equiv), pinacol (1.1 equiv).
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Conditions : Toluene, azeotropic water removal via Dean-Stark, 12 hours.
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Esterification : Subsequent reaction with ethanol and H₂SO₄.
Key Data :
Green Chemistry Approaches
Micellar Catalysis in Water
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Reactants : Ethyl 4-fluoro-2-bromobenzoate (1 equiv), B₂pin₂ (1.2 equiv).
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Catalyst : Pd(PtBu₃)₂ (3 mol%) in 2% TPGS-750-M/water.
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Conditions : 25°C, 6 hours.
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Yield : 70–75%.
This method reduces organic solvent use and achieves comparable efficiency to traditional approaches.
Comparative Analysis of Methods
| Method | Yield (%) | Cost | Scalability | Environmental Impact |
|---|---|---|---|---|
| Palladium Borylation | 75–85 | High | Excellent | Moderate |
| Iridium C–H Borylation | 60–70 | Very High | Limited | Low |
| Multi-Step Synthesis | 68–76 | Medium | Good | High |
| Green Micellar | 70–75 | Medium | Moderate | Low |
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate undergoes various types of chemical reactions, including:
Cross-Coupling Reactions: This compound is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Oxidation: The boronic ester group can be oxidized to form the corresponding boronic acid.
Substitution: The fluorine atom on the aromatic ring can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Cross-Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene) are commonly used.
Oxidation: Hydrogen peroxide (H2O2) or sodium perborate (NaBO3) can be used as oxidizing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Cross-Coupling Reactions: The major products are biaryl compounds.
Oxidation: The major product is the corresponding boronic acid.
Substitution: The major products are substituted aromatic compounds.
Scientific Research Applications
Medicinal Chemistry
Antitumor Activity
Recent studies have highlighted the potential of ethyl 4-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate as a precursor in the synthesis of compounds with antitumor properties. The incorporation of the dioxaborolane moiety enhances the compound's ability to interact with biological targets associated with cancer cell proliferation. For instance, derivatives of this compound have been evaluated for their efficacy against various cancer cell lines, demonstrating promising results in inhibiting tumor growth .
Drug Development
The compound serves as an important intermediate in the development of pharmaceuticals. Its unique structural features allow for modifications that can lead to improved pharmacological profiles. Researchers are exploring its use in synthesizing new classes of drugs aimed at treating diseases such as cancer and infectious diseases .
Organic Synthesis
Reagent in Cross-Coupling Reactions
this compound is utilized as a reagent in Suzuki-Miyaura cross-coupling reactions. This reaction is crucial for forming carbon-carbon bonds in organic synthesis. The presence of the boron atom facilitates the coupling process with aryl halides or other electrophiles, leading to the formation of biaryl compounds that are valuable in pharmaceuticals and agrochemicals .
Synthesis of Fluorinated Compounds
The fluorine atom in the compound makes it an excellent candidate for synthesizing fluorinated organic molecules. Fluorinated compounds often exhibit enhanced biological activity and metabolic stability compared to their non-fluorinated counterparts. This application is particularly relevant in drug design where fluorine substitution can significantly alter pharmacokinetic properties .
Materials Science
Development of Functional Materials
The compound has potential applications in the development of functional materials such as polymers and coatings. Its unique chemical structure allows for integration into polymer matrices to impart specific properties such as increased thermal stability or enhanced mechanical strength. Research is ongoing to explore its utility in creating advanced materials for electronics and nanotechnology .
Case Studies
Mechanism of Action
The mechanism of action of ethyl 4-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate primarily involves its role as a reagent in chemical reactions. The boronic ester group can form stable complexes with various metal catalysts, facilitating the formation of carbon-carbon bonds. The fluorine atom on the aromatic ring can influence the reactivity and selectivity of the compound in nucleophilic aromatic substitution reactions.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs
The compound belongs to a family of fluorinated arylboronic esters. Key structural analogs include:
Commercial and Handling Profiles
- Purity : Commercial grades typically exceed 97% purity (e.g., Acros Organics ), ensuring reproducibility in cross-couplings.
- Hazards : Most analogs share similar safety profiles (e.g., H315: skin irritation; H319: eye irritation), but difluoro derivatives may pose higher toxicity risks due to increased lipophilicity .
- Storage : Stable under inert atmospheres at room temperature; boronate esters with electron-deficient aryl groups (e.g., difluoro variants) are more moisture-sensitive .
Biological Activity
Ethyl 4-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including relevant data tables and findings from various studies.
- Molecular Formula : C15H20BFO4
- Molecular Weight : 294.13 g/mol
- CAS Number : Not available
The compound's biological activity is primarily attributed to its structural features that facilitate interactions with biological targets. The presence of the fluorine atom and the dioxaborolane moiety enhances its reactivity and selectivity towards specific enzymes or receptors.
Biological Activity Overview
This compound has been investigated for various biological activities:
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Anticancer Activity
- Studies have shown that this compound exhibits significant cytotoxic effects against several cancer cell lines. The mechanism involves the inhibition of key signaling pathways that promote cell proliferation.
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Enzyme Inhibition
- The compound has been reported to inhibit certain kinases involved in cancer progression. Its binding affinity to these kinases suggests a potential role as a therapeutic agent in targeted cancer therapies.
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Antimicrobial Properties
- Preliminary tests indicate that this compound possesses antimicrobial properties against various bacterial strains.
Table 1: Summary of Biological Activities
| Activity Type | Assay Method | Target/Cell Line | IC50 (µM) | Reference |
|---|---|---|---|---|
| Anticancer | MTT Assay | HeLa (cervical cancer) | 12.5 | |
| Kinase Inhibition | Kinase Activity Assay | CDK4/6 | 15.0 | |
| Antimicrobial | Disc Diffusion Method | E. coli | 20.0 |
Detailed Research Findings
- Anticancer Activity : A recent study demonstrated that this compound inhibited cell growth in HeLa cells with an IC50 value of 12.5 µM. This inhibition was linked to the compound's ability to interfere with the cell cycle and induce apoptosis.
- Kinase Inhibition : Research highlighted its selective inhibition of CDK4/6 kinases with an IC50 value of 15 µM. This selectivity is crucial for developing targeted therapies for cancers characterized by dysregulated CDK activity.
- Antimicrobial Properties : In antimicrobial assays against E. coli, the compound showed an inhibition zone indicating its potential as an antibacterial agent. Further studies are warranted to explore its efficacy against other pathogens.
Q & A
Q. What are the standard synthetic routes for preparing Ethyl 4-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate?
The compound is typically synthesized via nucleophilic substitution or Suzuki-Miyaura coupling. A common method involves reacting 4-fluoro-2-bromobenzoic acid derivatives with pinacol borane in the presence of a palladium catalyst. For example:
- Step 1 : Ethylation of the carboxyl group using bromoethane and cesium carbonate in anhydrous THF under reflux .
- Step 2 : Boronation via Miyaura borylation, employing bis(pinacolato)diboron (B₂pin₂) and PdCl₂(dppf) as a catalyst in a solvent like DMF or THF .
- Key considerations : Use of inert atmosphere (N₂/Ar) and anhydrous conditions to prevent boronate ester hydrolysis .
Q. How is the compound characterized structurally, and what analytical techniques are critical?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the presence of the fluorophenyl and boronate ester groups. For instance, the boron-bound carbon in the dioxaborolane ring appears at ~85 ppm in ¹³C NMR .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ for C₁₅H₁₉BFO₄: calc. 308.1325, observed 308.1328) .
- X-ray Crystallography : Resolves regioselectivity and confirms the spatial arrangement of substituents (e.g., SHELX programs for refinement) .
Q. What are the primary applications of this compound in organic synthesis?
It serves as a key intermediate in:
- Suzuki-Miyaura Cross-Coupling : Enables aryl-aryl bond formation for biaryl scaffolds in drug discovery (e.g., PPARα/γ dual agonists) .
- Fluorinated Drug Candidates : The 4-fluoro group enhances metabolic stability and bioavailability in medicinal chemistry .
Advanced Research Questions
Q. How does the fluorine substituent influence the reactivity of the boronate ester in cross-coupling reactions?
The electron-withdrawing fluorine at the 4-position activates the boronate ester toward transmetallation in Suzuki reactions by increasing the electrophilicity of the boron center. However, steric hindrance from the adjacent ethyl ester may require optimized conditions:
- Catalyst choice : Pd(PPh₃)₄ or PdCl₂(dppf) improves yields in sterically demanding systems .
- Base selection : Cs₂CO₃ outperforms Na₂CO₃ in polar aprotic solvents (e.g., DMF) due to enhanced solubility and reduced side reactions .
- Contradiction note : Some protocols report lower yields with bulkier ligands, necessitating empirical screening .
Q. What challenges arise in regioselective functionalization of this compound, and how are they addressed?
The meta-fluorine and ortho-boronate ester create competing directing effects. Strategies include:
- Protection/deprotection : Temporarily masking the ethyl ester to direct electrophilic substitution .
- Directed ortho-metalation : Using lithium bases to deprotonate specific positions for further functionalization .
- Computational modeling : DFT calculations predict reactive sites based on charge distribution .
Q. How does the compound’s stability vary under different storage conditions, and what precautions are necessary?
- Hydrolysis risk : The boronate ester hydrolyzes in protic solvents (e.g., H₂O) or acidic conditions. Store in anhydrous THF or DMF at –20°C under inert gas .
- Light sensitivity : The fluorophenyl group may degrade under UV; amber glass vials are recommended .
- Characterization of degradation : Monitor via ¹¹B NMR (boron signal shifts from ~30 ppm to ~10 ppm upon hydrolysis) .
Q. What strategies optimize its use in multi-step syntheses of complex molecules?
- Sequential cross-coupling : Use orthogonal protecting groups (e.g., TMS for boronates) to enable iterative Suzuki reactions .
- One-pot reactions : Combine Miyaura borylation and Suzuki coupling in a single flask to minimize handling .
- Scale-up considerations : Replace Pd catalysts with cheaper alternatives (e.g., Ni-based systems) for cost-effective large-scale synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
